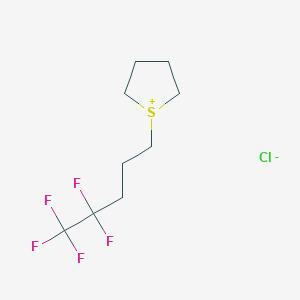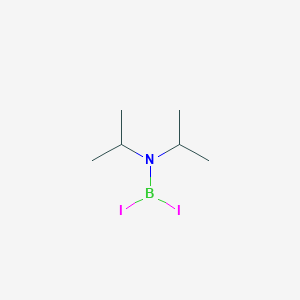
1,1-Diiodo-N,N-di(propan-2-yl)boranamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diiodo-N,N-di(propan-2-yl)boranamine is a chemical compound with the molecular formula C9H20BI2N. It is characterized by the presence of two iodine atoms attached to a boron-nitrogen framework, with two isopropyl groups attached to the nitrogen atom.
Méthodes De Préparation
The synthesis of 1,1-Diiodo-N,N-di(propan-2-yl)boranamine typically involves the reaction of diisopropylamine with boron triiodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{(CH}_3\text{)_2CH}_2\text{NH} + \text{BI}_3 \rightarrow \text{(CH}_3\text{)_2CH}_2\text{NB(I)}_2\text{CH(CH}_3\text{)_2} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
1,1-Diiodo-N,N-di(propan-2-yl)boranamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other halogens or functional groups using appropriate reagents. For example, treatment with lithium halides can replace the iodine atoms with other halogens.
Reduction Reactions: The compound can be reduced to form boron-nitrogen compounds with different oxidation states. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) can oxidize the boron center, leading to the formation of boronic acids or borates.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1-Diiodo-N,N-di(propan-2-yl)boranamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in the preparation of boron-containing polymers and materials.
Biology: The compound is investigated for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with boron-containing compounds.
Medicine: Research is ongoing to explore its use as a diagnostic agent in medical imaging techniques such as positron emission tomography (PET).
Mécanisme D'action
The mechanism by which 1,1-Diiodo-N,N-di(propan-2-yl)boranamine exerts its effects involves the interaction of the boron center with various molecular targets. In BNCT, for example, the boron atoms capture neutrons and undergo nuclear reactions that produce high-energy particles, which selectively destroy tumor cells. The pathways involved in these processes are complex and depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
1,1-Diiodo-N,N-di(propan-2-yl)boranamine can be compared with other similar compounds, such as:
1,1-Diiodoethane: This compound has a similar structure but lacks the boron-nitrogen framework.
1,1-Diiodo-2,2-dimethylpropane: Another similar compound, which is used in organic synthesis and has different reactivity due to the presence of a different carbon backbone.
The uniqueness of this compound lies in its boron-nitrogen framework, which imparts specific chemical properties and reactivity that are not observed in other diiodo compounds.
Propriétés
Numéro CAS |
675837-64-6 |
|---|---|
Formule moléculaire |
C6H14BI2N |
Poids moléculaire |
364.80 g/mol |
Nom IUPAC |
N-diiodoboranyl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C6H14BI2N/c1-5(2)10(6(3)4)7(8)9/h5-6H,1-4H3 |
Clé InChI |
FVAOWNKPXYWIPQ-UHFFFAOYSA-N |
SMILES canonique |
B(N(C(C)C)C(C)C)(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



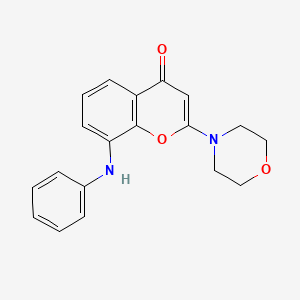
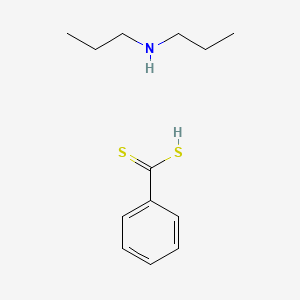
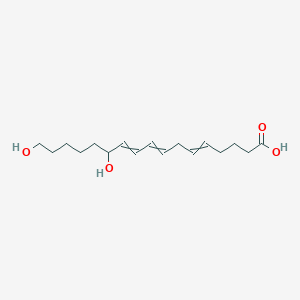
![Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]-](/img/structure/B12540724.png)
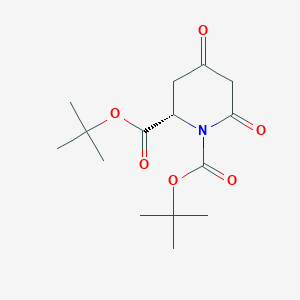
![4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol](/img/structure/B12540731.png)

![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)

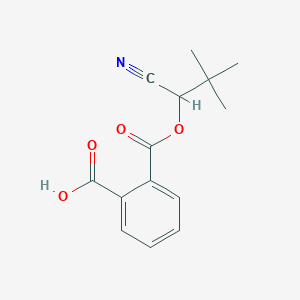
![Spiro[9H-fluorene-9,3'-pyrrolidine]-2',5'-dione, 2,7-difluoro-4-methyl-](/img/structure/B12540754.png)
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid](/img/structure/B12540759.png)
